molecular formula C16H11F3N4 B5820858 5-fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine CAS No. 40505-53-1

5-fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine

Cat. No.: B5820858
CAS No.: 40505-53-1
M. Wt: 316.28 g/mol
InChI Key: BTKZQEGTHZXVJD-UHFFFAOYSA-N
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Description

5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine is a fluorinated pyrimidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential as a kinase inhibitor. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-fluoroaniline in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale reactions, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine is unique due to its dual fluorine substitution, which enhances its chemical stability and biological activity compared to other similar compounds. This dual substitution also contributes to its specificity and potency as a kinase inhibitor .

Properties

IUPAC Name

5-fluoro-2-N,4-N-bis(4-fluorophenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4/c17-10-1-5-12(6-2-10)21-15-14(19)9-20-16(23-15)22-13-7-3-11(18)4-8-13/h1-9H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKZQEGTHZXVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236423
Record name 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40505-53-1
Record name 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40505-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In like manner to the preparation of N2,N4-bis(3-hydroxyphenyl)-5-fluoro-2,4-pyrimidinediamine, 2,4-dichloro-5-fluoropyrimidine and 4-fluoroaniline were reacted to yield N2,N4-bis(4-fluorophenyl)-5-fluoro-2,4-pyrimidinediamine. 1H NMR (CDCl3): δ 8.79 (d, 2H, J=5.4 Hz), 7.40 (m, 2H), 7.30 (m, 2H), 6.90 (m, 4H); 19NMR (CDCl3): −32425 (s, 1F), −32940 (s, 1F), −45525 (s, 1F); LCMS: ret. time: 23.53 min.; purity: 100%; MS (m/e): 317 (MH+).
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